MFCD18314537
Description
MFCD18314537 is an inorganic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . It belongs to the boronic acid derivative family, characterized by a benzene ring substituted with bromine, chlorine, and boronic acid functional groups. This compound exhibits moderate solubility in polar solvents (0.24 mg/mL) and a log P (octanol-water partition coefficient) of 2.15, indicating moderate lipophilicity .
Key applications include its use as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals . Its synthetic accessibility score of 2.07 (on a scale where lower values indicate easier synthesis) highlights challenges in large-scale production .
Properties
IUPAC Name |
methyl 2-chloro-4-(3-cyano-4-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)12-4-2-10(7-13(12)16)9-3-5-14(18)11(6-9)8-17/h2-7,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARAIUZLOXOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684982 | |
| Record name | Methyl 3-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-04-7 | |
| Record name | Methyl 3-chloro-3'-cyano-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314537 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of high-purity reagents and controlled reaction environments to maintain the integrity of the compound. Common methods include solution-phase synthesis and solid-phase synthesis, each with its own set of reaction conditions such as temperature, pressure, and pH levels.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high yields and purity. The use of automated systems also minimizes the risk of contamination and human error, making the process more reliable and cost-effective.
Chemical Reactions Analysis
Types of Reactions: MFCD18314537 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
Scientific Research Applications
MFCD18314537 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a catalyst in certain reactions. In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic properties and its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18314537 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Compound 1: (3-Bromo-5-chlorophenyl)boronic acid (CAS 918538-05-3)
Compound 2: 1-(4-Trifluoromethylphenyl)propan-1-one (CAS 1533-03-5)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Similarity Score : 0.95 (functional similarity in agrochemical applications)
- Key Differences :
Physicochemical Properties
Critical Analysis of Divergences
- Structural Limitations : this compound’s boronic acid group enables cross-coupling but increases synthetic complexity compared to trifluoromethyl ketones .
- Safety Profile : this compound has a H315-H319-H335 hazard warning (skin/eye irritation), whereas CAS 1533-03-5 is less toxic .
- Regulatory Compliance : this compound requires stringent handling under EMA guidelines due to its reactive boron center, unlike its analogues .
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